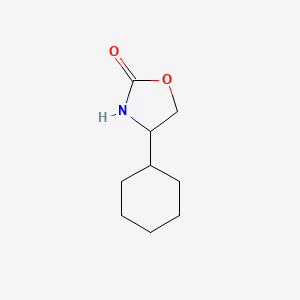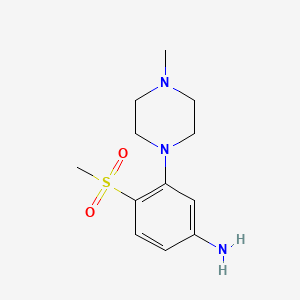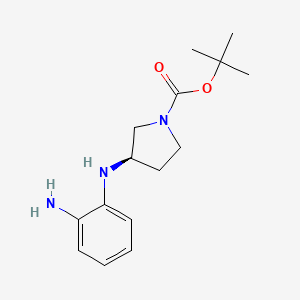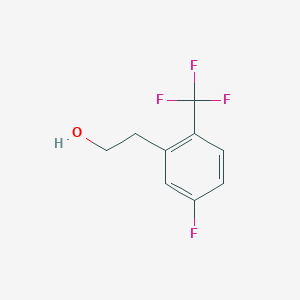
4-Cyclohexyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
4-Cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. It has garnered interest due to its antibacterial properties and unique mechanism of action. The introduction of linezolid, an oxazolidinone-based antibacterial agent, into the pharmaceutical market has increased scientific curiosity around this cyclic carbamate .
Synthesis Analysis
The synthesis of 4-Cyclohexyl-1,3-oxazolidin-2-one involves diverse chemical routes. Researchers have extensively studied these synthetic pathways in both academic and industrial laboratories. The 1,3-oxazolidin-2-one nucleus is particularly popular in synthetic organic chemistry as a chiral auxiliary for stereoselective transformations .
Molecular Structure Analysis
The molecular formula of 4-Cyclohexyl-1,3-oxazolidin-2-one is C9H15NO2 , with a molecular weight of 169.22 g/mol . Its structure comprises a cyclohexyl ring fused to an oxazolidinone moiety.
Chemical Reactions Analysis
While biological active oxazolidin-2-one derivatives are relatively rare among natural products, linezolid and other oxazolidin-2-one antibacterial agents exhibit significant activity. These compounds are currently prepared via chemical synthesis. Notably, the 1,3-oxazolidin-2-one framework plays a crucial role in their antibacterial properties .
Applications De Recherche Scientifique
Oxazolidinones: Novel Antimicrobial Agents
Oxazolidinones, including 4-Cyclohexyl-1,3-oxazolidin-2-one derivatives, are a unique class of synthetic antimicrobial agents characterized by their novel mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against various significant human pathogens, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a derivative within this class, showcases high oral bioavailability, favorable pharmacokinetics, and toxicity profiles, indicating the potential for further modifications to enhance potency and spectrum of activity (Diekema & Jones, 2000).
Advances in Triazole Derivatives
Triazoles, including structures similar to 4-Cyclohexyl-1,3-oxazolidin-2-one, have been extensively studied for their wide range of biological activities. Recent patents highlight the development of novel triazole derivatives with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These studies underscore the continuous interest in triazoles for their therapeutic potential, emphasizing the need for new, efficient synthesis methods that align with green chemistry principles (Ferreira et al., 2013).
Oxazolidinone Derivatives with Improved Activity
The quest for new oxazolidinone-based antibacterial agents with enhanced biological profiles has led to the exploration of numerous oxazolidinone derivatives. Significant research efforts by private companies have aimed to identify key features responsible for activity enhancement, starting from foundational results achieved by Pharmacia & Upjohn. The extensive study of oxazolidinone derivatives reveals a promising future for these compounds in the pharmaceutical landscape, although definitive market success remains to be seen (Poce et al., 2008).
Oxazolidinones in Antimicrobial Resistance
The emergence of linezolid-resistant Staphylococcus (LRS) poses a significant challenge to the clinical efficacy of oxazolidinones. Despite a high retention of activity (>98%) against Staphylococcus, resistance has been observed, particularly in cases where linezolid was used prior to LRS isolation. The mechanisms of resistance often involve mutations to the 23S rRNA or the presence of cfr ribosomal methyltransferase, emphasizing the need for vigilance and innovation in the use of oxazolidinones against resistant bacterial strains (Gu et al., 2013).
Mécanisme D'action
Linezolid, the prototypical oxazolidinone, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This prevents the formation of the initiation complex and halts translation. The unique mechanism of action contributes to its effectiveness against drug-resistant bacteria .
Propriétés
IUPAC Name |
4-cyclohexyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOXJLSXQKOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)





![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)
![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)
![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)

